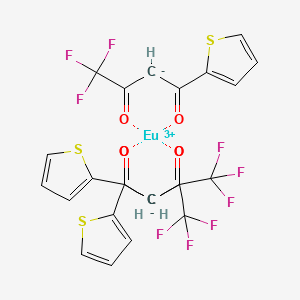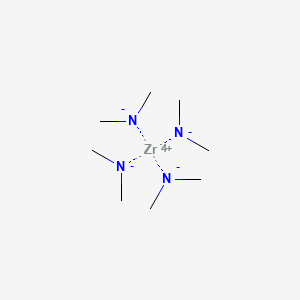
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III)
Overview
Description
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is a useful research compound. Its molecular formula is C24H15EuF9O6S3 and its molecular weight is 818.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 270083. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is an organo-metallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
As an organo-metallic compound, it may interact with its targets through coordination bonds . More research is required to elucidate the exact interactions and resulting changes.
Pharmacokinetics
It is soluble in Dimethylformamide , which suggests it may have good bioavailability.
Result of Action
As an organo-metallic compound, it may have various effects depending on its targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III). For instance, it is stable at room temperature , which suggests it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) plays a crucial role in biochemical reactions, particularly in the context of luminescence. This compound interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with proteins that have specific binding sites for europium ions. The nature of these interactions is primarily electrostatic, with the europium ion forming coordination bonds with the oxygen atoms of the biomolecules .
Cellular Effects
The effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the luminescence of cells, which can be used as a marker for various cellular processes. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and proteins, through coordination bonds. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) vary with different dosages in animal models. At low doses, the compound can enhance cellular luminescence without causing significant toxicity. At higher doses, it can induce toxic effects, such as oxidative stress and apoptosis. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is transported and distributed through various mechanisms. It can bind to transport proteins that facilitate its movement across cell membranes. Additionally, the compound can accumulate in specific cellular compartments, depending on its binding interactions with biomolecules .
Subcellular Localization
The subcellular localization of Tris(4,4,4-trifluoro-1-(2-thienyl)-1,3-butanediono)europium (III) is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it can influence cellular metabolism and energy production .
Properties
IUPAC Name |
europium(3+);4,4,4-trifluoro-1-thiophen-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H4F3O2S.Eu/c3*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h3*1-4H;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYALKNSIOHINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12EuF9O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
815.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14054-87-6 | |
| Record name | Tris(thenoyltrifluoroacetonato)europium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14054-87-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Europium, tris[4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedionato-.kappa.O1,.kappa.O3]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris[4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dionato-O,O']europium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















